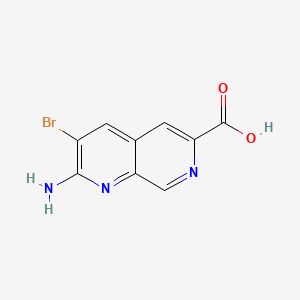

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid

Description

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound featuring a naphthyridine core (a bicyclic system with two nitrogen atoms at positions 1 and 7) substituted with an amino group at position 2, a bromine atom at position 3, and a carboxylic acid at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C9H6BrN3O2 |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid |

InChI |

InChI=1S/C9H6BrN3O2/c10-5-1-4-2-6(9(14)15)12-3-7(4)13-8(5)11/h1-3H,(H2,11,13)(H,14,15) |

InChI Key |

ZCOGGEWLGIJWAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(N=CC2=NC(=C1Br)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid

General Synthetic Strategy

The synthesis of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid typically involves:

- Construction of the 1,7-naphthyridine core.

- Introduction of the amino group at position 2.

- Bromination at position 3.

- Installation of the carboxylic acid group at position 6.

These transformations are often achieved through sequential reactions including halogenation, amination, esterification, hydrolysis, and palladium-catalyzed cross-coupling reactions.

Key Synthetic Steps and Conditions

Starting Materials and Core Formation

- The synthesis often begins with 2-chloro-3-aminopyridine as a starting material, which undergoes protection of the amino group to facilitate further reactions.

- Protection reagents such as di-tert-butyl dicarbonate are used under controlled molar ratios and temperatures to yield protected intermediates.

Halogenation and Bromination

- Bromination at position 3 is generally achieved by reacting phenol or alcohol derivatives with reagents like phosphorus tribromide (PBr3) in solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene at 20°C to 120°C.

- Alternatively, aromatic halides (bromides) are prepared by halogenation of the naphthyridine core or its precursors.

Palladium-Catalyzed Cross-Coupling Reactions

- The aromatic bromide intermediate can be reacted with organozinc reagents or boronic acid derivatives in the presence of palladium catalysts such as Pd(PPh3)4 , Pd(OAc)2 with ligands like trialkylphosphines or dialkylphosphinobiphenyls (e.g., S-Phos), under temperatures ranging from 20°C to 120°C in solvents like toluene, THF, dioxane, DME, or DMF.

- Bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4) are used to facilitate these coupling reactions.

Esterification and Hydrolysis

- Methyl esterification of carboxylic acid intermediates can be performed using trimethylsilyl diazomethane (TMS-diazomethane) , which is preferred over cesium salt/methyl iodide methods due to higher yields and milder conditions.

- Hydrolysis of methyl esters to yield the free carboxylic acid is typically achieved under basic conditions using aqueous potassium hydroxide (KOH) followed by acidification.

Detailed Reaction Conditions and Yields

Research Findings and Analysis

Advantages of Current Methods

- The use of palladium-catalyzed cross-coupling reactions allows for selective and efficient functionalization of the naphthyridine core, enabling the introduction of bromine and amino groups with high regioselectivity.

- Protecting groups such as di-tert-butyl dicarbonate improve yields by preventing side reactions during multi-step synthesis.

- Methyl esterification via TMS-diazomethane provides a cleaner and higher-yielding route compared to traditional alkylation methods.

- The synthetic routes have been optimized for industrial scalability by using commercially available and relatively inexpensive starting materials and reagents, reducing environmental impact and cost.

Challenges and Considerations

- Some synthetic routes involve reagents that require careful handling due to toxicity or flammability (e.g., PBr3, POCl3), necessitating appropriate safety measures.

- Reaction temperatures and solvent choices must be carefully controlled to avoid decomposition or side reactions, especially during halogenation and coupling steps.

- The purification of intermediates often requires recrystallization from solvent mixtures such as methanol-water or dimethylformamide to achieve high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid undergoes various types of chemical reactions, including:

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Potential Applications

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid and related naphthyridine structures exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition . The compound's interactions with biological targets suggest its potential as a therapeutic agent.

Scientific Research Applications

- Enzyme Inhibition Studies have shown that 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid can act as an inhibitor of specific enzymes involved in disease processes.

- Therapeutic Agent The interactions of 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid with biological targets highlight the compound's potential as a therapeutic agent.

- Antimicrobial activity Naphthyridine derivatives have demonstrated antimicrobial activity, which is the most widely reported biological activity for 1,8-naphthyridine groups . Introducing bromine at C-6 of the naphthyridine scaffold enhances antibacterial activity .

- Inhibitor of Kinase PIP4K2A 1,7-Naphthyridine derivatives have been identified as potent and selective inhibitors of the kinase PIP4K2A .

Structural Comparison

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid shares structural similarities with several other compounds. However, its unique arrangement of functional groups gives it distinct biological activities and reactivity profiles.

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 1-Amino-2-bromo-naphthalene | Naphthalene derivative | Antimicrobial |

| 4-Aminoquinoline | Quinoline derivative | Antimalarial |

| 2-Amino-1,8-naphthyridine | Naphthyridine derivative | Anticancer |

| 3-Bromoquinoline | Quinoline derivative | Antibacterial |

| 6-Carboxylic Acid Derivatives | Various | Diverse biological activities |

Case Studies and Research Findings

- Antimicrobial Activity of Naphthyridine Derivatives : A study on naphthyridine derivatives revealed their potential to combat increasing drug resistance in microorganisms . Several compounds, including 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, demonstrated significant activity against various bacteria, including ciprofloxacin-resistant strains .

- Inhibition of DNA Gyrase : Research on potential DNA-gyrase inhibitors showed that introducing bromine at C-6 of the naphthyridine scaffold enhanced antibacterial activity . The tested compounds exhibited a moderate to high inhibitory effect against DNA gyrase .

- Antitubercular Activity : A synthesized compound, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid, showed antitubercular activity against multidrug-resistant tuberculosis (MDR-TB) and high in vivo activity in an animal model .

- Anti-Trichomonas vaginalis Activity : 7-Amino substituted 1-etyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylates were evaluated and showed the same activity as metronidazole against Trichomonas vaginalis .

- In Vivo Activity : 5-bromo-8-methoxy-1,6-naphthyridine-7-carboxylic acid derivatives were investigated for in vivo activity .

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, interfering with their normal function and leading to biological effects such as inhibition of cell growth or induction of apoptosis . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen-Substituted Naphthoquinones

The synthesis and characterization of halogenated 1,4-naphthoquinones (e.g., 2-amino-3-bromo-1,4-naphthoquinone, 1b) provide critical insights into substituent effects. Key findings from the evidence include:

Table 1: Physical Properties of Halogenated 1,4-Naphthoquinones

Key Observations :

- Electronic Effects : Bromine (electron-withdrawing) reduces melting points compared to chlorine, likely due to weaker intermolecular interactions . Methoxy (electron-donating) groups slightly increase melting points relative to bromine but remain lower than chlorine.

- Synthetic Yields : Brominated derivatives (3b ) exhibit moderate yields (53%), comparable to chloro analogs (3a , 61%) but higher than methoxy derivatives (3c , 45%) .

- Reactivity : Bromine’s larger atomic radius may sterically hinder reactions, as seen in the synthesis of unsymmetrical imides via sodium hydride-promoted bis-acylation .

Naphthyridine Derivatives

6-Bromoquinoline-2-carboxylic Acid

This quinoline derivative () shares a carboxylic acid group and bromine substitution but differs in the heterocyclic core (quinoline vs. naphthyridine). Key distinctions:

- Applications: Quinoline derivatives are well-studied for antimicrobial activity, while naphthyridines are explored for kinase inhibition .

6-((2-Hydroxyethyl)amino)-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylic Acid Ethyl Ester

This 1,6-naphthyridine derivative () highlights the impact of substituent positioning:

- Carboxylic Acid vs. Ester : The ethyl ester group improves lipid solubility compared to the free carboxylic acid in the target compound.

- Ring Position : The 1,6-naphthyridine core may exhibit different π-stacking behavior compared to 1,7-naphthyridine, affecting binding affinity in biological systems .

Historical Context: Brominated Naphthoquinones

Early work on brominated amino-naphthol sulfonic acids () demonstrates the challenges of regioselective bromination. For example, 2:4:6:7-tetrabromo-l-amino-5:8-naphthoquinone (m.p. 255°C) forms under acidic conditions, underscoring bromine’s propensity for multiple substitutions in electron-rich systems .

Biological Activity

2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid is a heterocyclic compound characterized by a naphthyridine core structure. Its molecular formula is with a molecular weight of approximately 229.04 g/mol. The compound's structure includes an amino group at the 2-position, a bromo substituent at the 3-position, and a carboxylic acid group at the 6-position. These functional groups contribute to its diverse biological activities and potential therapeutic applications.

Antimicrobial Properties

Research indicates that naphthyridine derivatives, including 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid, exhibit significant antimicrobial activity against various bacterial strains. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics to combat drug-resistant infections .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Activity Type | Notable Strains Targeted |

|---|---|---|

| 2-Amino-3-bromo-1,7-naphthyridine-6-carboxylic acid | Antimicrobial | Staphylococcus aureus, Pseudomonas aeruginosa |

| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Antimicrobial | Multidrug-resistant strains |

| 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl]-1-cyclopropyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | Antimicrobial | Neisseria gonorrhoeae, Enterococcus |

The biological activity of 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid can be attributed to its ability to inhibit specific enzymes involved in bacterial growth and survival. For instance, it has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication . This interaction can disrupt bacterial cell division and lead to cell death.

Anticancer Activity

In addition to its antimicrobial properties, this compound also exhibits anticancer activity. Studies have demonstrated that naphthyridine derivatives can interfere with cellular signaling pathways that promote cancer cell proliferation. For example, compounds similar to 2-amino-3-bromo-1,7-naphthyridine have been reported to induce G1 cell cycle arrest in cancer cells by downregulating cyclin-dependent kinases (CDKs) and other cell cycle regulators .

Table 2: Anticancer Mechanisms of Naphthyridine Derivatives

| Mechanism | Effect |

|---|---|

| Inhibition of CDK2 and CDK4 | Induces G1 arrest in cancer cells |

| Downregulation of MMPs (MMP-7, MMP-9) | Reduces metastasis and tumor invasion |

| Interference with p53 and c-myc networks | Alters cancer cell survival pathways |

Case Studies

Several case studies have highlighted the biological activity of naphthyridine derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various naphthyridine compounds against resistant bacterial strains. The results indicated that 2-amino-3-bromo-1,7-naphthyridine-6-carboxylic acid exhibited comparable or superior activity compared to traditional antibiotics like ciprofloxacin .

- Anticancer Potential : Another investigation focused on the effects of this compound on human embryonal carcinoma cells. The findings revealed that it significantly inhibited cell growth and induced apoptosis through specific signaling pathways involving p53 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.